7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride
Overview
Description
Scientific Research Applications
Melatonin Receptor Research
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride and its derivatives have been studied extensively for their interactions with melatonin receptors. Research by Faust et al. (2000) focused on creating analogues to investigate the binding site of the melatonin receptor. They found that certain derivatives displayed high binding affinities and acted as either agonists or antagonists in functional assays (Faust et al., 2000).
Isoindole Derivative Synthesis
Melo et al. (2003) and (2004) developed novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles through thermolysis, contributing to the knowledge of isoindole derivative synthesis. These findings could be crucial for further pharmaceutical and material science research (Melo et al., 2003), (Melo et al., 2004).
Potential in Psychiatric Treatment
Compounds derived from this compound have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). KapplesKevin and Shutske (1997) synthesized isoindoles with a focus on their application in psychiatric treatments, highlighting the compound's potential in the field of mental health (KapplesKevin & Shutske, 1997).
Anticancer Properties
The derivatives of this compound have been investigated for their anticancer properties. Spanò et al. (2016) synthesized [1,2]oxazolo[5,4-e]isoindole derivatives and found them effective in inhibiting tumor cell proliferation, specifically in models of diffuse malignant peritoneal mesothelioma (Spanò et al., 2016).
Exploration in Enzyme Inhibition
Benzo[e]isoindole-1,3-dione derivatives, related to this compound, have been synthesized and evaluated for their effects on enzyme activity. Zou et al. (2010) found that these derivatives show inhibitory activity against glycogen synthase kinase-3 (GSK-3), which could be significant for diseases where GSK-3 is implicated (Zou et al., 2010).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride typically involves multi-step organic reactionsThe final step involves the addition of hydrochloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different hydro derivatives
Properties
IUPAC Name |
7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7;/h1-2,10H,3-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYIVTWNAIJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C3=C(C=C2)OCO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.